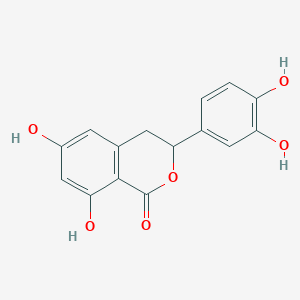
Thunberginol D
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thunberginol D is a dihydroisocoumarin found in Hydrangeae Dulcis Folium, the processed leaves of Hydrangea macrophylla var. thunbergii .
Synthesis Analysis
Thunberginol D and other isocoumarins can be synthesized through thermal cyclization reaction of d- and g-ketoamides . The synthesized isocoumarins were evaluated for their anti-allergic activity, in which thunberginol B exhibited the highest inhibitory potency .Molecular Structure Analysis
The molecular formula of Thunberginol D is C15H12O6 . Its average mass is 288.252 Da and its monoisotopic mass is 288.063385 Da .Chemical Reactions Analysis
Thunberginol D is part of a group of six dihydroisocoumarin glycosides that have been isolated from the flowers of Hydrangea macrophylla Seringe var. thunbergii Makino . The 1H-NMR showed double signals assignable to a dihydroisocoumarin moiety .Wissenschaftliche Forschungsanwendungen
Antiallergic Properties
Thunberginol D, along with other thunberginols, has been identified for its antiallergic properties. In one study, thunberginols demonstrated inhibitory activities on histamine release from rat mast cells and on histamine-induced contraction in isolated guinea pig tracheal chain. These components also exhibited antimicrobial activities against oral bacteria (Yoshikawa et al., 1996). Another study confirmed the antiallergic activity of thunberginols C, D, and E in in vitro bioassays using sensitized guinea pig bronchial muscle (Yoshikawa et al., 1992).
Anti-inflammatory and Immunomodulatory Effects
Thunberginol D has been associated with anti-inflammatory and immunomodulatory effects. It was found to inhibit the expression of mRNA of several cytokines in RBL-2H3 cells, which suggests its potential in modulating immune responses (Matsuda et al., 2008). Additionally, thunberginol A, a related compound, has been shown to have immunomodulatory activities, suggesting a similar potential for thunberginol D (Shimoda et al., 1998).
Potential in Treating Neurological Disorders
A study involving Thunbergia laurifolia, which contains thunberginol-like compounds, indicated that it may stimulate dopamine release similarly to amphetamine. This suggests a potential application of thunberginol D in neurological disorders or as a therapeutic agent in the treatment of drug addiction (Thongsaard & Marsden, 2002).
Anticancer Properties
Although not directly related to thunberginol D, research on closely related compounds and plants suggest potential anticancer properties. An aqueous extract of Thunbergia Laurifolia demonstrated antitumor effects in human breast cancer cells, suggesting the possible application of thunberginol D in cancer treatment (Jetawattana et al., 2015).
Eigenschaften
CAS-Nummer |
147517-07-5 |
|---|---|
Produktname |
Thunberginol D |
Molekularformel |
C15H12O6 |
Molekulargewicht |
288.25 g/mol |
IUPAC-Name |
3-(3,4-dihydroxyphenyl)-6,8-dihydroxy-3,4-dihydroisochromen-1-one |
InChI |
InChI=1S/C15H12O6/c16-9-3-8-5-13(7-1-2-10(17)11(18)4-7)21-15(20)14(8)12(19)6-9/h1-4,6,13,16-19H,5H2 |
InChI-Schlüssel |
NNFSGOSBNORREV-UHFFFAOYSA-N |
SMILES |
C1C(OC(=O)C2=C1C=C(C=C2O)O)C3=CC(=C(C=C3)O)O |
Kanonische SMILES |
C1C(OC(=O)C2=C1C=C(C=C2O)O)C3=CC(=C(C=C3)O)O |
Synonyme |
thunberginol D |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



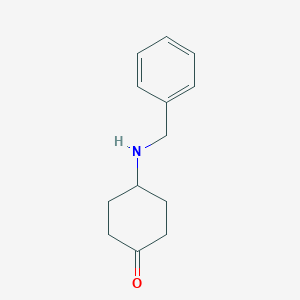
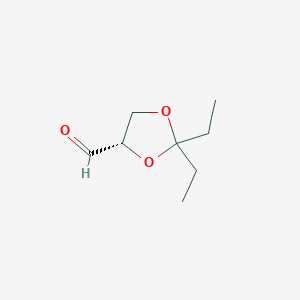
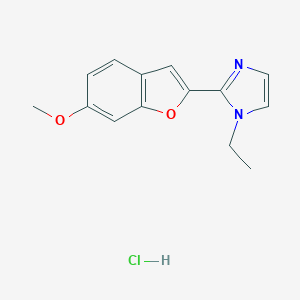
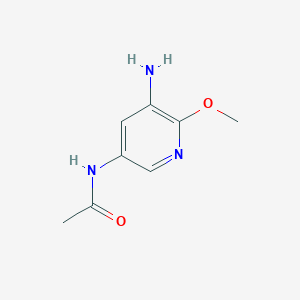
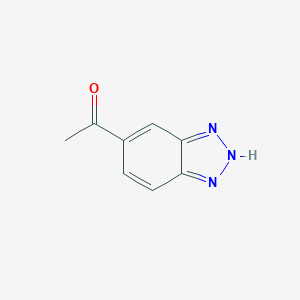
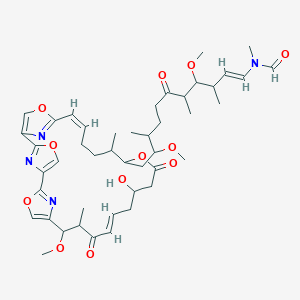

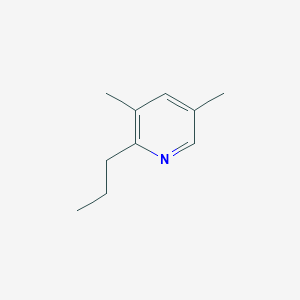
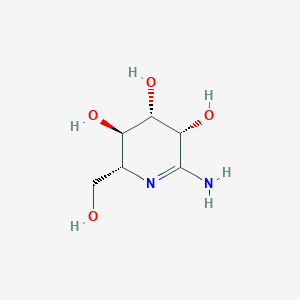

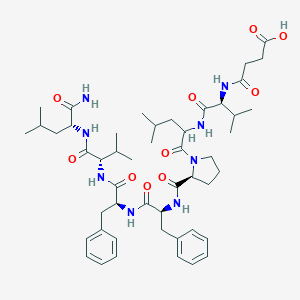
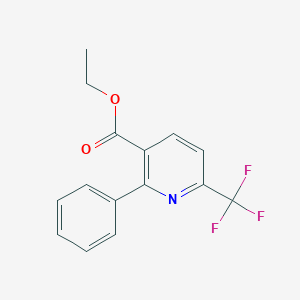
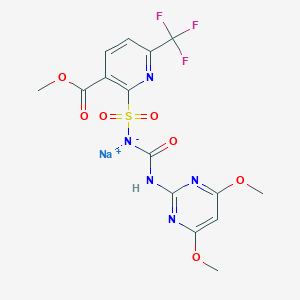
![1a,7b-Dihydrooxireno[2,3-c]chromen-2-one](/img/structure/B115746.png)